5-Chloro-2-nitro-4-(trifluoromethoxy)aniline
Description
5-Chloro-2-nitro-4-(trifluoromethoxy)aniline (CAS: 914637-23-3) is a halogenated aromatic amine with the molecular formula C₇H₄ClF₃N₂O₃ and a molecular weight of 256.57 g/mol . Its structure features a nitro (-NO₂) group at position 2, a trifluoromethoxy (-OCF₃) group at position 4, and a chlorine substituent at position 5 on the aniline backbone. Key identifiers include:
- SMILES: C1=C(C(=CC(=C1Cl)OC(F)(F)F)N+[O-])N
- InChIKey: NFVAJIPVDHPZKP-UHFFFAOYSA-N .
This compound is utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Synonyms include 3-Chloro-6-nitro-4-(trifluoromethoxy)aniline and 2-Amino-4-chloro-5-(trifluoromethoxy)nitrobenzene .
Properties
IUPAC Name |
5-chloro-2-nitro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAJIPVDHPZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)(F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650151 | |
| Record name | 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-23-3 | |
| Record name | 5-Chloro-2-nitro-4-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 2-chloro-4-(trifluoromethoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration . The reaction is usually performed under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 5-Chloro-2-amino-4-(trifluoromethoxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.
Scientific Research Applications
5-Chloro-2-nitro-4-(trifluoromethoxy)aniline is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to various biochemical effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites within proteins or cell membranes .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethoxy (-OCF₃) vs.
- Nitro (-NO₂) Group: The presence of -NO₂ in the target compound and its trifluoromethyl analog increases electrophilicity, making these compounds reactive intermediates for further functionalization .
- Halogen Positioning : The position of chlorine (e.g., para vs. meta) influences steric and electronic interactions. For example, 4-chloro-2-(trifluoromethoxy)aniline lacks a nitro group, reducing its oxidative stability compared to the target compound .
Physicochemical Properties
- Solubility: The trifluoromethoxy group enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability in biological systems .
- Stability : Nitro-substituted compounds (e.g., target compound) are more prone to reduction reactions than their amine-only counterparts .
Biological Activity
5-Chloro-2-nitro-4-(trifluoromethoxy)aniline is an organic compound with significant potential in pharmaceutical and agrochemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 256.57 g/mol. Its structural features include:
- Chloro group : Enhances electrophilic properties.
- Nitro group : Can be reduced to form reactive intermediates.
- Trifluoromethoxy group : Increases lipophilicity, facilitating interaction with biological membranes.
The presence of these functional groups contributes to its biological activity, particularly in antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with proteins and nucleic acids. The trifluoromethoxy group enhances the compound's stability and reactivity, allowing it to penetrate hydrophobic regions of biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including potential antimicrobial effects. Below is a summary of its biological activities based on available studies:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains, though specific mechanisms remain to be fully elucidated. |
| Cytotoxicity | Preliminary studies suggest potential cytotoxic effects on cancer cell lines. |
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways, though detailed studies are limited. |
Case Studies and Research Findings
- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Cytotoxic Effects : In vitro experiments on cancer cell lines demonstrated that this compound exhibited cytotoxicity, with IC50 values indicating effectiveness at micromolar concentrations. Further research is needed to explore the underlying mechanisms of action and potential therapeutic applications .
- Enzyme Interaction Studies : Research into enzyme interactions revealed that the compound could act as an inhibitor for certain metabolic enzymes, which could be relevant for drug design targeting specific pathways in disease states .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-2-nitroaniline | Chloro and nitro groups | Moderate antimicrobial activity |
| 5-Bromo-2-nitroaniline | Bromine instead of chlorine | Varies; less potent than chloro |
| 3-Nitro-4-(trifluoromethoxy)aniline | Nitro and trifluoromethoxy groups | Potentially similar activity |
This table illustrates how variations in halogen substituents can affect the biological activity of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
